An In-Depth Technical Guide to 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The concept of "escaping flatland" has driven medicinal chemists to explore beyond traditional aromatic ring systems towards more complex, sp3-rich architectures.[1][2] It is within this context that spirocyclic systems, particularly azaspirocycles, have emerged as privileged scaffolds. Their rigid, well-defined three-dimensional conformations can lead to improved target selectivity, metabolic stability, and aqueous solubility.[3]
This technical guide focuses on a particularly promising member of this class: 2-Amino-7-methyl-7-azaspiro[3.5]nonane . We will delve into its core characteristics, synthesis, and burgeoning applications, providing a comprehensive resource for researchers looking to leverage this unique scaffold in their drug development programs.
Core Compound Identity
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Compound Name: 2-Amino-7-methyl-7-azaspiro[3.5]nonane
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Also available as: 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS: 2725791-07-9)[6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [4][5] |
| Molar Mass | 154.25 g/mol | [4][5] |
| Monoisotopic Mass | 154.146998528 Da | [7] |
| XLogP3 | 0.5 | [7] |
| Topological Polar Surface Area | 29.3 Ų | [7] |
| Heavy Atom Count | 11 | [7] |
| Formal Charge | 0 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 0 | [7] |
Synthesis Strategies: Building the Spirocyclic Core
A plausible synthetic approach can be inferred from the synthesis of related azaspiro[3.5]nonane derivatives. A key intermediate is often a ketone, such as 7-Methyl-7-azaspiro[3.5]nonan-2-one (CAS: 2306268-80-2), which can then be converted to the amine via reductive amination.[8]
Illustrative Synthetic Pathway
Caption: Retrosynthetic analysis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.
General Experimental Protocol: Reductive Amination of 7-Methyl-7-azaspiro[3.5]nonan-2-one
This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
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Dissolution: Dissolve 7-Methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Ammonium Source: Add an ammonium salt, such as ammonium acetate or ammonium chloride (5-10 eq), to the solution.
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Reducing Agent: Cool the mixture in an ice bath and add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise.
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Causality: Sodium cyanoborohydride and STAB are preferred as they are milder reducing agents that selectively reduce the imine formed in situ over the ketone starting material.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up:
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Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.
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Basify the mixture with an aqueous base (e.g., 1M NaOH) to a pH > 10.
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Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Amino-7-methyl-7-azaspiro[3.5]nonane.
Applications in Drug Discovery: A Scaffold of Opportunity
The 7-azaspiro[3.5]nonane scaffold is gaining traction in medicinal chemistry for its ability to serve as a bioisosteric replacement for more common ring systems like piperidine. This substitution can lead to improved pharmacological properties.[1][2]
G-Protein Coupled Receptor (GPR119) Agonists
The design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists have been reported.[9] GPR119 is a promising target for the treatment of type 2 diabetes and obesity. In these studies, the 7-azaspiro[3.5]nonane core was utilized as a central scaffold, with modifications to the amine and other positions leading to potent and selective agonists. One such compound demonstrated a favorable pharmacokinetic profile and a glucose-lowering effect in diabetic rats.[9]
Caption: Structure-Activity Relationship (SAR) logic for GPR119 agonists.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The 7-azaspiro[3.5]nonane scaffold has also been identified as a promising core for the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and inflammation. The unique geometry of the spirocycle allows for optimal presentation of pharmacophoric elements to the FAAH active site.
Workflow for FAAH Fluorometric Activity Assay
Caption: Workflow for a typical FAAH fluorometric activity assay.[10]
Conclusion
2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a valuable and underexplored building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the versatility of its amino functionality, makes it an attractive starting point for the design of novel therapeutics targeting a range of biological targets. As the drive to create more sophisticated and effective drugs continues, the adoption of such spirocyclic scaffolds is set to increase, placing 2-Amino-7-methyl-7-azaspiro[3.5]nonane firmly on the radar of innovative drug discovery teams.
References
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PubChem. (n.d.). (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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